molecular formula C10H14O6 B13830990 (6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate CAS No. 89886-74-8

(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate

Cat. No.: B13830990
CAS No.: 89886-74-8
M. Wt: 230.21 g/mol
InChI Key: NEZQWZBCEHOWJS-UHFFFAOYSA-N
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Description

(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate is a complex organic compound characterized by its unique furan-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Acetylation: Introduction of acetyl groups to the furan ring, often using acetic anhydride in the presence of a catalyst like pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)
  • (3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-ol

Uniqueness

Compared to similar compounds, (6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate stands out due to its specific acetylation pattern and the resulting chemical properties

Properties

IUPAC Name

(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-5(11)15-7-3-13-10-8(16-6(2)12)4-14-9(7)10/h7-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZQWZBCEHOWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC2C1OCC2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926733
Record name 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89886-74-8, 13042-38-1
Record name Hexitol, 1,4:3,6-dianhydro-, diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89886-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:3,6-Dianhydro-D-glucitol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydro-D-glucitol diacetate
Source European Chemicals Agency (ECHA)
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